2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine
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Overview
Description
2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine typically involves the reaction of 2-ethylpiperidine with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation can produce N-oxides of the piperidine ring.
Scientific Research Applications
2-Ethyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine has several applications
Properties
Molecular Formula |
C13H16Cl3NO2S |
---|---|
Molecular Weight |
356.7 g/mol |
IUPAC Name |
2-ethyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H16Cl3NO2S/c1-2-9-5-3-4-8-17(9)20(18,19)11-7-6-10(14)12(15)13(11)16/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
MCACUGRPWUSBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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